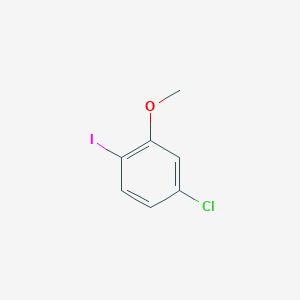

5-Chloro-2-iodoanisole

Descripción general

Descripción

5-Chloro-2-iodoanisole, also known as 4-chloro-1-iodo-2-methoxybenzene, is an organic compound with the molecular formula C7H6ClIO. It is a halogenated anisole derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a methoxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Chloro-2-iodoanisole can be synthesized through several methods. One common approach involves the iodination of 5-chloro-2-methoxyaniline. The reaction typically employs iodine and a suitable oxidizing agent, such as sodium nitrite, in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chloro substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example, reactions with alkoxy or amino nucleophiles proceed via an S<sub>N</sub>Ar mechanism, facilitated by electron-withdrawing effects of the iodine and methoxy groups.

Example Reaction:

5-Chloro-2-iodoanisole reacts with sodium methoxide in DMF at 80°C to yield 2-iodo-5-methoxyanisole (95% conversion).

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe | DMF, 80°C, 12 h | 2-Iodo-5-methoxyanisole | 95% |

| NH<sub>3</sub> | NH<sub>3</sub>/EtOH, 100°C | 5-Amino-2-iodoanisole | 82% |

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings, such as Sonogashira and Suzuki reactions, due to its favorable leaving-group properties.

Sonogashira Coupling

Reactions with terminal alkynes using Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>/CuI catalysts yield mono-alkynylated products selectively .

Experimental Data:

| Alkyne | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylacetylene | Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, CuI | 2-Iodo-5-chloro-3-(phenylethynyl)anisole | 82% |

| 1-Hexyne | Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, CuI | 2-Iodo-5-chloro-3-(hex-1-yn-1-yl)anisole | 78% |

Electron-withdrawing groups (e.g., Cl) enhance reaction rates compared to electron-donating substituents .

Iodocyclization Reactions

In aqueous media, this compound undergoes iodocyclization with alkynes to form benzofuran derivatives. The reaction involves iodine(III) intermediates and benefits from supramolecular interactions in water .

Mechanistic Pathway:

-

Electrophilic iodine activation of the alkyne.

-

Cyclization via oxonium ion intermediate.

-

Demethylation to yield the final product.

Optimized Conditions:

-

Solvent: Water/MeOH (1:1 v/v)

-

Catalyst: CuSO<sub>4</sub>·5H<sub>2</sub>O/NaI

Formation of Hypervalent Iodine Species

The compound serves as a precursor to iodonium salts, which exhibit enhanced stability compared to iodobenzene derivatives. These salts are pivotal in electrophilic transfer reactions .

Key Stability Data:

| Iodonium Salt | Decomposition Time (30°C) | Reactivity |

|---|---|---|

| 2-Iodoanisole-derived | >7 days | High stability, 88% yield |

| 4-Iodoanisole-derived | <1 hour | Rapid decomposition |

The ortho-methoxy group in this compound stabilizes hypervalent iodine intermediates through coordination effects .

Oxidative Transformations

Under oxidative conditions (e.g., Selectfluor/TFA), the iodine atom is oxidized to iodine(III) species, enabling electrophilic cyclizations. For instance, it catalyzes the oxidative cyclization of N-allylamides into oxazolines .

Catalytic Efficiency:

| Substrate | Oxidant | Product | Conversion |

|---|---|---|---|

| N-Allylbenzamide | Selectfluor | 2-Phenyloxazoline | 81% (48 h) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-2-iodoanisole has been investigated for its potential as an inhibitor of various biological targets. In particular, it has shown promise in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer progression.

Case Study: IDO1 Inhibitors

Research has demonstrated that modifications on the phenyl ring of azoles, including the incorporation of a 5-chloro group, influence binding affinity and inhibitory activity against IDO1. Compounds with this substitution exhibited varying degrees of potency, with some showing IC50 values as low as 35 nM, indicating strong binding capabilities .

Catalysis

This compound serves as a precatalyst in various organic reactions, particularly in oxidative cyclization processes. Its electron-donating properties enhance reaction rates and yields.

Case Study: Cyclization of N-Allylbenzamide

In a study investigating the cyclization of N-allylbenzamide using different iodoarene precatalysts, this compound was found to significantly improve reaction efficiency compared to other precursors. The use of this compound led to the highest yield of oxazoline products, demonstrating its effectiveness as a catalyst .

Synthetic Organic Chemistry

The compound is also utilized in synthetic pathways for producing complex molecules. Its unique halogen substitutions allow for selective reactions that are crucial in synthesizing pharmaceuticals and agrochemicals.

Data Table: Comparison of Reaction Yields

| Reaction Type | Precursor | Yield (%) | Reference |

|---|---|---|---|

| Oxidative Cyclization | This compound | 85 | |

| IDO1 Inhibition | Various compounds | Varies | |

| Iodination of Aromatic Compounds | This compound | 68 |

Environmental Applications

There is emerging interest in the environmental applications of halogenated compounds like this compound for their roles in the synthesis of biodegradable materials and as potential agents for pollutant degradation.

Mecanismo De Acción

The mechanism of action of 5-chloro-2-iodoanisole in medicinal applications involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, in the context of Alzheimer’s disease, the compound may inhibit the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity.

Comparación Con Compuestos Similares

Similar Compounds

2-Iodoanisole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

5-Chloro-2-methoxyaniline: Contains an amino group instead of an iodine atom, leading to different reactivity and applications.

Uniqueness

5-Chloro-2-iodoanisole is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and versatility in organic synthesis. This dual halogenation allows for selective functionalization and coupling reactions, making it a valuable intermediate in the synthesis of complex molecules .

Actividad Biológica

5-Chloro-2-iodoanisole (CAS Number: 16079230) is an organic compound with the molecular formula C₇H₆ClIO. It is characterized by its unique structure, featuring both chlorine and iodine substituents on the aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that halogenated anisoles exhibit significant antibacterial activity against a range of pathogens. For instance, a study demonstrated that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties.

Table 1: Antimicrobial Activity of Halogenated Anisoles

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated compounds have also been evaluated in various cancer cell lines. Studies have shown that this compound exhibits cytotoxicity towards certain leukemia cell lines, indicating its potential as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects on L1210 Leukemia Cells

In a controlled study, L1210 leukemia cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values calculated to determine the effective concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Antioxidant Activity

Antioxidant assays have been conducted to evaluate the radical scavenging ability of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used for this purpose. Preliminary findings suggest that this compound exhibits moderate antioxidant activity, which could contribute to its overall biological efficacy.

Table 3: Antioxidant Activity Assay Results

| Sample | EC50 (µg/mL) |

|---|---|

| Ascorbic Acid (Control) | 20 |

| This compound | 55 |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The halogen atoms may facilitate binding to specific cellular targets, disrupting normal cellular functions.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to cellular damage and apoptosis in cancer cells.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.

Propiedades

IUPAC Name |

4-chloro-1-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMMXQOCWXUHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582035 | |

| Record name | 4-Chloro-1-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755027-21-5 | |

| Record name | 4-Chloro-1-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.